molecular formula C19H17NO3S2 B2611030 (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 307525-34-4

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2611030
CAS No.: 307525-34-4
M. Wt: 371.47
InChI Key: UCFWABFEURXAQT-BOPFTXTBSA-N
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Description

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and methoxy substituents. Thiazolidinones are known for their diverse biological activities, making them of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones or benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-phenylthiazolidin-4-one
  • (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
  • (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Uniqueness

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, leading to differences in its biological effects compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-12-6-4-5-7-14(12)20-18(21)17(25-19(20)24)11-13-8-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFWABFEURXAQT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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